

4-Cyclopropylbenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 4-Cyclopropylbenzoic acid

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An In-Depth Technical Guide to **4-Cyclopropylbenzoic Acid** for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the core molecular characteristics, physicochemical properties, synthesis, and critical applications of **4-Cyclopropylbenzoic acid**, a key building block in modern pharmaceutical development.

Core Molecular and Physicochemical Profile

4-Cyclopropylbenzoic acid is an aromatic carboxylic acid distinguished by a cyclopropyl substituent at the para-position of the benzoic acid core.^[1] This unique structural feature imparts specific properties that are highly valued in medicinal chemistry.

Key Identifiers and Properties

The fundamental properties of **4-Cyclopropylbenzoic acid** are summarized below, providing essential data for experimental design and characterization.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1][2][3]
Molecular Weight	162.19 g/mol	[4][5]
CAS Number	1798-82-9	[2][4]
Appearance	White to off-white solid	[1]
Melting Point	221-224 °C	[4][6]
Boiling Point	305.8 °C (at 760 mmHg)	[4]
Purity	Typically ≥95-98%	[2][4][7]
Solubility	Low solubility in water, more soluble in organic solvents	[1]

The Strategic Role of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl ring into molecular scaffolds is a deliberate strategy in drug discovery, not merely a structural variation.[8][9] Its significance is rooted in the unique conformational and electronic properties it confers upon a parent molecule.

- **Metabolic Stability:** The cyclopropyl group is often introduced to enhance a drug candidate's metabolic stability.[5] Its strained ring system and strong C-H bonds make it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more conventional alkyl groups.
- **Conformational Rigidity:** As the smallest cycloalkane, the cyclopropane ring is exceptionally rigid.[9] When appended to a structure like benzoic acid, it locks the substituent in a defined spatial orientation. This rigidity can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.
- **Binding Interactions:** The unique electronic nature of the cyclopropyl group, with its enhanced pi-character in the C-C bonds, allows it to participate in favorable non-covalent interactions within a protein's binding pocket, contributing to overall potency.[9]

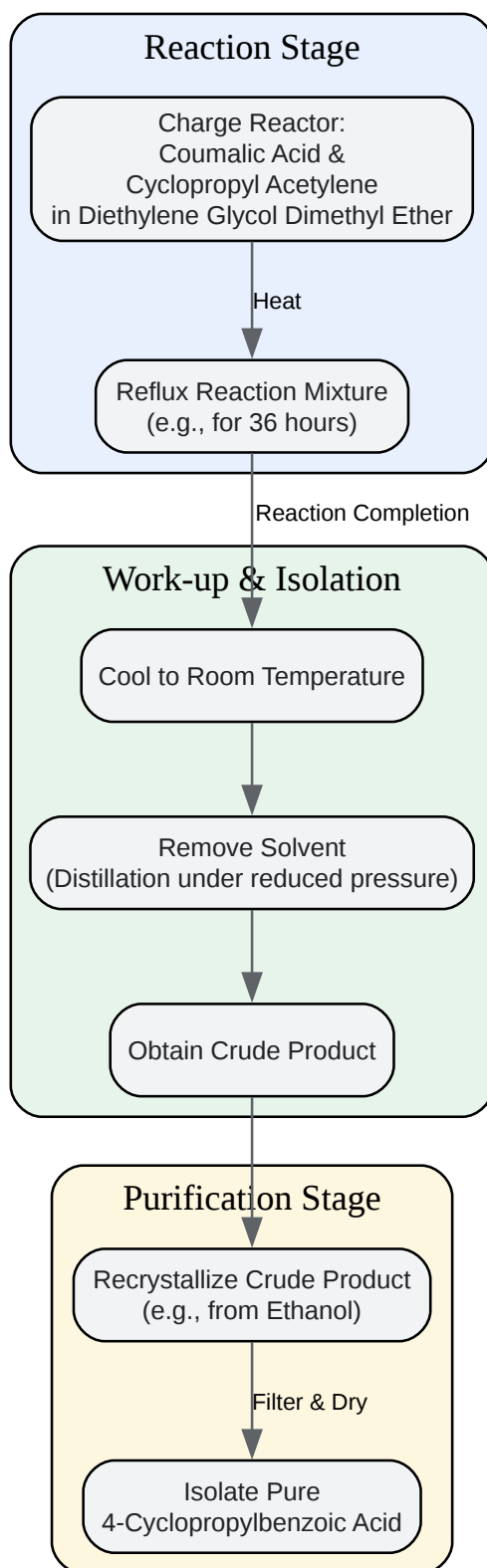
This combination of properties makes **4-Cyclopropylbenzoic acid** a valuable starting material for creating more complex molecules with improved pharmacokinetic and pharmacodynamic profiles.[5]

Synthesis and Chemical Reactivity

The synthesis of **4-Cyclopropylbenzoic acid** can be achieved through various methods. One documented approach involves the reaction of coumalic acid with cyclopropyl acetylene. The carboxylic acid functionality of the molecule is its primary reactive site, allowing for straightforward derivatization into esters, amides, and other functional groups essential for building larger, more complex active pharmaceutical ingredients (APIs).[5]

Workflow for a Representative Synthesis

The following diagram illustrates a generalized workflow for a laboratory-scale synthesis and purification of **4-Cyclopropylbenzoic acid**.



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Caption: A generalized workflow for the synthesis and purification of **4-Cyclopropylbenzoic acid**.

Applications in Pharmaceutical Research

4-Cyclopropylbenzoic acid is primarily utilized as a crucial intermediate in the synthesis of novel therapeutic agents.^[5] Its structure is a component of molecules targeting a range of diseases.

- **Kinase Inhibitors:** It is a documented component in the preparation of Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs important in treating certain cancers and autoimmune diseases.^[6]
- **Anti-inflammatory and Antiviral Agents:** The scaffold is commonly employed in the synthesis of new anti-inflammatory and antiviral compounds, where the cyclopropyl group can enhance target engagement and metabolic properties.^[5]
- **Agrochemicals:** Beyond pharmaceuticals, its rigid structure is also explored in agrochemical research for designing selective and environmentally stable pesticides and herbicides.^[5]

Experimental Protocol: Synthesis from Coumalic Acid

The following protocol is a representative example for the synthesis of **4-Cyclopropylbenzoic acid**. Researchers should adapt this procedure based on laboratory-specific conditions and safety assessments.

Objective: To synthesize **4-Cyclopropylbenzoic acid** via the reaction of coumalic acid and cyclopropyl acetylene.

Materials:

- Coumalic acid
- Cyclopropyl acetylene
- Diethylene glycol dimethyl ether (solvent)

- Ethanol (for recrystallization)

Procedure:

- Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of coumalic acid (e.g., 18.74 mmol) and cyclopropyl acetylene (e.g., 18.74 mmol) in diethylene glycol dimethyl ether.
- Reflux:** Heat the reaction mixture to reflux and maintain for an extended period (e.g., 36 hours), monitoring the reaction progress by a suitable method like TLC.
- Solvent Removal:** Upon completion, allow the mixture to cool to room temperature. Remove the solvent by distillation under reduced pressure.
- Purification:** Recrystallize the resulting crude solid product from ethanol to yield pure **4-Cyclopropylbenzoic acid**.[\[6\]](#)
- Characterization:** Confirm the identity and purity of the final product using standard analytical techniques (e.g., NMR, melting point).

Safety and Handling

As a laboratory chemical, **4-Cyclopropylbenzoic acid** must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications highlight potential hazards.

Hazard Class	GHS Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[3] [4]
Skin Irritation	H315	Causes skin irritation	[3] [4]
Eye Irritation	H319	Causes serious eye irritation	[3] [4]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[3] [4]

Recommended Precautions:

- Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[10]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]
- Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
- Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][6][12]

Conclusion

4-Cyclopropylbenzoic acid is more than a simple chemical intermediate; it is a strategic tool in the design of advanced molecules. Its molecular formula ($C_{10}H_{10}O_2$) and molecular weight (~162.19 g/mol) are foundational data points, but its true value lies in the advantageous properties conferred by the cyclopropyl moiety.[2][4] For researchers in drug discovery and medicinal chemistry, understanding the rationale behind its use—enhancing metabolic stability, providing conformational rigidity, and enabling potent binding interactions—is key to leveraging its full potential in the development of next-generation therapeutics.

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